

Orniplabin Demonstrates a Significantly Extended Therapeutic Window Over Alteplase for Ischemic Stroke

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Compound of Interest		
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New research indicates that **Orniplabin**, a novel small-molecule thrombolytic agent, may offer a substantially wider therapeutic window for the treatment of acute ischemic stroke compared to the current standard of care, alteplase. Preclinical and early-stage clinical data suggest **Orniplabin**'s efficacy extends up to 12 hours or more post-stroke onset, a significant improvement over alteplase's 3 to 4.5-hour window. This extended timeframe, coupled with a potentially favorable safety profile, positions **Orniplabin** as a promising next-generation therapy for a broader range of stroke patients.

Orniplabin (also known as BIIB131, TMS-007, or SMTP-7) is a first-in-class drug with a dual mechanism of action that includes both thrombolytic and anti-inflammatory properties. It functions by modulating plasminogen to enhance the body's natural clot-dissolving process and also exhibits neuroprotective effects. In contrast, alteplase is a recombinant tissue plasminogen activator (t-PA) that directly converts plasminogen to plasmin to break down fibrin clots.

Comparative Efficacy and Therapeutic Window

A Phase 2a clinical trial conducted in Japan provided key insights into **Orniplabin**'s extended therapeutic window. The study enrolled patients with acute ischemic stroke who were ineligible for t-PA or thrombectomy and administered **Orniplabin** (as TMS-007) or a placebo within 12 hours of the last known normal time. The results demonstrated a statistically significant improvement in functional outcomes at 90 days for patients treated with **Orniplabin** compared to placebo. Notably, the median time from the last known normal to treatment was



approximately 9.5 hours for the **Orniplabin** group, highlighting its efficacy in a significantly delayed timeframe.[1][2]

Currently, a multicenter, randomized, double-blind, placebo-controlled Phase 2b study, known as the DAISY trial, is underway to further evaluate the efficacy and safety of **Orniplabin** (as BIIB131) in patients with ischemic stroke between 4.5 and 24 hours after the last known well time.[3][4]

In contrast, the therapeutic window for alteplase is well-established at 3 to 4.5 hours after symptom onset. Clinical trials have shown that administration of alteplase beyond this timeframe is associated with an increased risk of hemorrhagic transformation and diminished clinical benefit.

Preclinical Evidence

Preclinical studies in various animal models of ischemic stroke have consistently supported the potential for an extended therapeutic window with **Orniplabin**. In a primate model of thromboembolic stroke, **Orniplabin** administered 3 hours after vessel occlusion led to significant reductions in infarct size and neurological deficits.[5] Another study in a monkey model of photochemical-induced thrombotic stroke also demonstrated the efficacy of **Orniplabin**.[6][7]

While direct head-to-head preclinical studies comparing the therapeutic windows of **Orniplabin** and alteplase are not yet widely published, the existing data for **Orniplabin** consistently points towards effective thrombolysis and neuroprotection at time points well beyond the established limits for alteplase.

Safety Profile: A Potential Advantage

A critical aspect of thrombolytic therapy is the risk of hemorrhagic transformation. The Phase 2a trial of **Orniplabin** reported a low incidence of symptomatic intracranial hemorrhage (sICH). In the combined **Orniplabin** treatment groups, the sICH rate was 0%, compared to 2.6% in the placebo group.[1][2] This suggests a favorable safety profile, particularly given the extended treatment window. While a direct comparison with alteplase from this trial is not possible, historical data from large clinical trials of alteplase show sICH rates that can be higher, particularly when administered at the later end of its therapeutic window.



Ouantitative Data Summary

Feature	Orniplabin (TMS- 007/BIIB131)	Alteplase
Therapeutic Window	Up to 12 hours (clinically demonstrated in Phase 2a), investigating up to 24 hours (Phase 2b ongoing)[1][2][3][4]	3 to 4.5 hours
Symptomatic Intracranial Hemorrhage (sICH) Rate	0% in combined treatment arms (Phase 2a trial)[1][2]	Varies; reported rates in large trials can be higher
Functional Independence (mRS 0-1) at 90 days	40.4% (Phase 2a trial, treated up to 12 hours)[1]	Dependent on time to treatment within the 3-4.5 hour window
Recanalization Rate	58.3% in patients with baseline arterial occlusion (Phase 2a trial)[1]	Varies depending on clot location and time to treatment

Experimental Protocols Photochemical-Induced Thrombotic Middle Cerebral

Artery Occlusion in Monkeys

This model is utilized to create a localized and controlled thrombus in the middle cerebral artery (MCA).

- Animal Preparation: An adult male cynomolgus monkey is anesthetized, and a craniotomy is performed to expose the MCA.
- Photosensitizer Administration: A photosensitive dye, such as Rose Bengal, is administered intravenously.
- Thrombus Induction: A specific wavelength of light (e.g., green light) is focused on the
 exposed MCA. The light activates the Rose Bengal, leading to the generation of singlet
 oxygen, which damages the endothelial lining of the artery and initiates platelet aggregation
 and thrombus formation.



- Monitoring: Cerebral blood flow is monitored using techniques like laser Doppler flowmetry to confirm vessel occlusion.
- Intervention: Orniplabin or a control substance is administered at a predetermined time after occlusion.
- Outcome Assessment: Neurological deficit scores, infarct volume (measured by MRI), and the incidence of hemorrhagic transformation are assessed at various time points posttreatment.

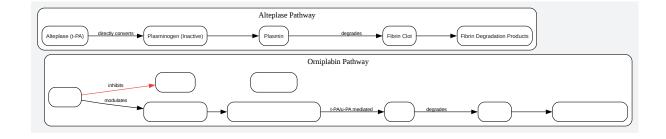
Autologous Blood Clot Embolic Stroke Model in Non-Human Primates

This model more closely mimics the clinical scenario of an embolic stroke where a clot travels to and occludes a cerebral artery.

- Animal Preparation: An adult male cynomolgus monkey is anesthetized.
- Clot Preparation: An autologous blood clot is prepared by drawing venous blood from the monkey and allowing it to coagulate in a sterile tube.[8]
- Catheterization: A microcatheter is introduced into the femoral artery and navigated under fluoroscopic guidance to the internal carotid artery.
- Clot Embolization: The prepared autologous clot is injected through the microcatheter to occlude the MCA.[8]
- Confirmation of Occlusion: Angiography is used to confirm the location and extent of the vessel occlusion.
- Intervention: Orniplabin or a control substance is administered at a specified time after embolization.
- Outcome Measures: Similar to the photochemical model, outcomes include neurological scoring, infarct volume assessment via imaging, and monitoring for hemorrhagic complications.



Signaling Pathways and Experimental Workflows Mechanism of Action: Orniplabin vs. Alteplase

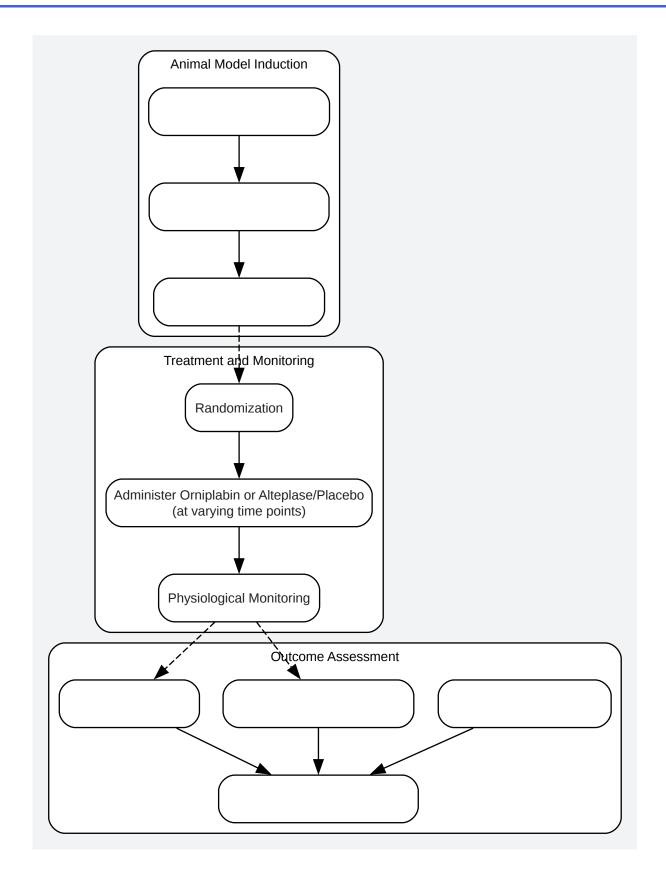


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Caption: Comparative signaling pathways of **Orniplabin** and Alteplase in thrombolysis.

Experimental Workflow for Preclinical Assessment





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Caption: General experimental workflow for preclinical evaluation of **Orniplabin** and Alteplase.



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